Hydrohydrastinine hydrobromide

Description

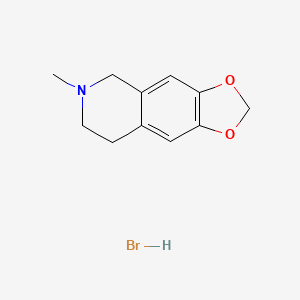

Hydrohydrastinine hydrobromide is a brominated alkaloid derivative primarily isolated from Corydalis mucronifera (Papaveraceae family). Its molecular structure features a benzylisoquinoline backbone, modified by bromination to enhance stability and bioavailability . Unlike its parent alkaloid hydrastinine, which undergoes oxidative transformations to yield derivatives like hydrastinine-a or Z-hydrastine , this compound exhibits improved solubility and metabolic resistance due to the hydrobromide salt formulation.

Properties

CAS No. |

5985-05-7 |

|---|---|

Molecular Formula |

C11H14BrNO2 |

Molecular Weight |

272.14 g/mol |

IUPAC Name |

6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrobromide |

InChI |

InChI=1S/C11H13NO2.BrH/c1-12-3-2-8-4-10-11(14-7-13-10)5-9(8)6-12;/h4-5H,2-3,6-7H2,1H3;1H |

InChI Key |

ALAPRTSIMLKPSO-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C1)OCO3.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrohydrastinine hydrobromide can be synthesized through the oxidative splitting of hydrastine hydrochloride using nitric acid . The process involves the hydrolysis of hydrastine to produce hydrohydrastinine, which is then reacted with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of controlled temperatures and specific reaction times to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Hydrohydrastinine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other related compounds.

Substitution: this compound can participate in substitution reactions, where the bromide ion is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Nitric acid is commonly used as an oxidizing agent.

Reduction: Hydrogen gas in the presence of a catalyst can be used for reduction reactions.

Substitution: Various nucleophiles can be used to replace the bromide ion under suitable conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxidized derivatives, while reduction can produce reduced forms of hydrohydrastinine .

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

Biology: The compound has been investigated for its potential biological activities, including its effects on enzyme inhibition and cellular processes.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of hydrohydrastinine hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to affect various biochemical processes, including enzyme inhibition and modulation of cellular signaling pathways. These interactions contribute to its potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

Hydrohydrastinine hydrobromide belongs to the benzylisoquinoline alkaloid class. Key structural analogues include:

Key Observations :

Pharmacological Activity

This compound’s AChE inhibition is comparable to other alkaloids but less potent than first-line therapeutics like galanthamine hydrobromide:

Key Findings :

- This compound’s IC50 is 2.6-fold higher than galanthamine hydrobromide, suggesting reduced efficacy but possibly fewer side effects due to lower binding affinity .

- Jadwarine-A and coronaridine, though structurally distinct (lycorine and iboga alkaloids, respectively), exhibit similar potency, highlighting the diversity of AChE inhibitors in natural products .

Q & A

Q. What are the established laboratory synthesis protocols for Hydrohydrastinine hydrobromide?

this compound is synthesized by reacting hydrastinine with hydrobromic acid (HBr) under controlled temperature and pH conditions. Key steps include:

- Monitoring reaction progress via thin-layer chromatography (TLC).

- Purification through recrystallization using ethanol or methanol.

- Structural confirmation via NMR (¹H and ¹³C) and IR spectroscopy to validate the presence of the hydrobromide salt and aldehyde group .

Q. How can researchers conduct a comprehensive literature review on this compound given limited primary studies?

- Use systematic searches across databases (PubMed, SciFinder, Reaxys) with keywords like hydrastinine derivatives and isoquinoline alkaloids.

- Expand results by reviewing citations in older pharmacological studies (pre-1980s) due to the compound’s historical relevance.

- Cross-reference chemical reaction pathways from hydrastinine to hydrohydrastinine derivatives to identify analogous methodologies .

Q. What analytical techniques are recommended for verifying the purity of this compound?

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities.

- Elemental analysis to confirm stoichiometry (C, H, N, Br).

- Melting point determination to assess crystallinity (expected range: 64–66°C based on historical data) .

Advanced Research Questions

Q. How can contradictions in stability data for this compound across studies be resolved?

- Standardize experimental conditions : Control temperature (±2°C), humidity (desiccators), and light exposure (amber vials).

- Replicate conflicting studies using identical parameters (e.g., solvent systems, concentration).

- Apply multivariate statistical analysis (e.g., PCA) to isolate variables causing discrepancies .

Q. What advanced methodologies are suitable for studying this compound’s interaction with biological targets?

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with proteins like monoamine oxidases.

- Surface Plasmon Resonance (SPR) : Measure real-time interaction kinetics.

- Molecular docking simulations : Validate hypothesized binding sites using crystallographic data from related isoquinoline alkaloids .

Q. How should researchers design experiments to identify degradation products of this compound under stress conditions?

- Stress testing : Expose the compound to heat (40–60°C), UV light (ICH Q1B guidelines), and acidic/alkaline hydrolysis (0.1M HCl/NaOH).

- LC-MS/MS analysis : Identify degradation products via fragmentation patterns and high-resolution mass spectrometry.

- Compare results with synthetic analogs (e.g., oxyhydrastinine) to confirm degradation pathways .

Methodological Considerations

Q. What strategies mitigate challenges in reproducing historical synthesis protocols for this compound?

- Cross-validate outdated methods (e.g., solvent ratios, reaction times) with modern green chemistry principles.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive functional groups.

- Document procedural ambiguities (e.g., "prolonged heating") with precise temperature and duration metrics .

Q. How can researchers address gaps in mechanistic data for this compound’s pharmacological activity?

- In vitro enzyme inhibition assays : Test against targets like acetylcholinesterase or serotonin receptors.

- Metabolite profiling : Use hepatocyte models or microsomal preparations to identify phase I/II metabolites.

- Combine findings with computational ADMET predictions to prioritize in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.